molecular formula C10H18ClNO3 B6207874 rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride CAS No. 2763602-11-3

rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B6207874
CAS No.: 2763602-11-3
M. Wt: 235.7
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with an oxolane moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Oxolane Moiety: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a halogenated oxolane reacts with the pyrrolidine derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,5R)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride: A stereoisomer with different spatial arrangement.

    Ethyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride: An analog with an ethyl ester group instead of a methyl ester.

    Methyl (2R,5S)-5-(tetrahydrofuran-2-yl)pyrrolidine-2-carboxylate hydrochloride: A compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

Rac-methyl (2R,5S)-5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of both oxolane and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763602-11-3

Molecular Formula

C10H18ClNO3

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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